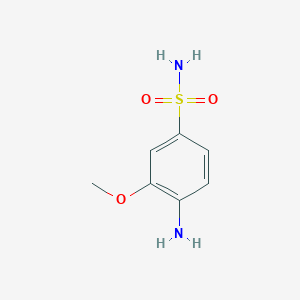

4-Amino-3-methoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFWRBGNLWQFFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293370 | |

| Record name | 4-Amino-3-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37559-30-1 | |

| Record name | 4-Amino-3-methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37559-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-methoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-methoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-3-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-amino-3-methoxybenzenesulfonamide, a key intermediate in the preparation of various pharmaceutical compounds. The described four-step synthesis commences with the readily available starting material, 2-methoxyaniline (o-anisidine). Each step is detailed with established experimental protocols, quantitative data, and characterization of the intermediates and the final product.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a four-step sequence involving protection of the amino group, introduction of the sulfonamide functionality, and subsequent deprotection.

Caption: Four-step synthesis of this compound.

Step 1: Acetylation of 2-Methoxyaniline

The initial step involves the protection of the amino group of 2-methoxyaniline via acetylation with acetic anhydride to yield N-(2-methoxyphenyl)acetamide. This is a standard procedure to reduce the activating effect of the amino group and prevent side reactions in the subsequent electrophilic substitution.

Experimental Protocol:

A general procedure for the acetylation of anilines can be adapted for 2-methoxyaniline.[1] In a conical flask, 10 ml of 2-methoxyaniline is mixed with 20 ml of a 1:1 (v/v) mixture of acetic anhydride and glacial acetic acid.[1] The mixture is heated gently under reflux for 10 minutes.[1] After cooling, the reaction mixture is poured into 200 ml of cold water with stirring to precipitate the product.[1] The crude N-(2-methoxyphenyl)acetamide is collected by filtration, washed with water, and can be recrystallized from a mixture of acetic acid and water to obtain colorless crystals.[1]

| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2-Methoxyaniline | 123.15 | 10 ml (10.8 g) | 1.0 |

| Acetic Anhydride | 102.09 | 10 ml | ~1.2 |

| Glacial Acetic Acid | 60.05 | 10 ml | - |

Expected Yield: High (typically >90%)

Step 2: Chlorosulfonation of N-(2-methoxyphenyl)acetamide

The acetylated intermediate undergoes electrophilic aromatic substitution with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding 3-acetamido-4-methoxybenzenesulfonyl chloride. The acetyl group directs the substitution to the para position relative to the amino group.

Experimental Protocol:

A procedure for the chlorosulfonation of acetanilide can be adapted.[2] To a flask containing 20 g of dry N-(2-methoxyphenyl)acetamide, 50 ml of chlorosulfonic acid is added in small portions with shaking.[2] The reaction mixture is then heated on a water bath for one hour to complete the reaction.[2] After cooling, the mixture is carefully poured into crushed ice with stirring, leading to the precipitation of the sulfonyl chloride.[2] The product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent mixture like benzene and acetone.[2]

| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| N-(2-methoxyphenyl)acetamide | 165.19 | 20 g | 1.0 |

| Chlorosulfonic Acid | 116.52 | 50 ml | ~4.5 |

Expected Yield: Good (typically 70-80%)

Step 3: Amination of 3-Acetamido-4-methoxybenzenesulfonyl chloride

The synthesized sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with aqueous ammonia. This nucleophilic substitution reaction at the sulfonyl chloride group is a standard method for the preparation of sulfonamides.

Experimental Protocol:

The crude 3-acetamido-4-methoxybenzenesulfonyl chloride is treated with a mixture of 70 ml of concentrated ammonia solution and 70 ml of water.[2] The mixture is heated just below boiling for about 15 minutes with occasional swirling.[2] Upon cooling, the reaction mixture is acidified with dilute sulfuric acid to precipitate the 3-acetamido-4-methoxybenzenesulfonamide.[2] The product is collected by filtration and washed with cold water.[2]

| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 3-Acetamido-4-methoxybenzenesulfonyl chloride | 263.70 | 1.0 | (from previous step) |

| Concentrated Ammonia (aq) | 17.03 (as NH3) | 70 ml | Excess |

Expected Yield: High (typically >90%)

Step 4: Hydrolysis of 3-Acetamido-4-methoxybenzenesulfonamide

The final step involves the deprotection of the amino group by acidic hydrolysis of the acetamido group to yield the target molecule, this compound.

Experimental Protocol:

The 3-acetamido-4-methoxybenzenesulfonamide is boiled with dilute hydrochloric acid.[2] The acetyl group is hydrolyzed, and the resulting amine forms a hydrochloride salt, which is soluble in the aqueous acidic solution.[2] After cooling, the solution is neutralized with sodium bicarbonate to precipitate the free base, this compound.[2] The product is collected by filtration, washed with water, and can be recrystallized from water or ethanol to obtain the pure compound.[2]

| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 3-Acetamido-4-methoxybenzenesulfonamide | 244.27 | 1.0 | (from previous step) |

| Hydrochloric Acid (dilute) | 36.46 | Excess | - |

| Sodium Bicarbonate | 84.01 | To neutral pH | - |

Expected Yield: Good to High (typically 80-95%)

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Analytical Data | Expected Values |

| Molecular Formula | C₇H₁₀N₂O₃S |

| Molecular Weight | 202.23 g/mol |

| Appearance | Solid |

| Melting Point | Data not readily available in the provided search results. |

| ¹H NMR | Expected signals for aromatic protons, methoxy group protons, amino group protons, and sulfonamide protons. |

| ¹³C NMR | Expected signals for aromatic carbons, methoxy carbon. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine and sulfonamide), S=O stretching, and C-O stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Experimental Workflow

Caption: Detailed experimental workflow for each synthesis step.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines. The provided experimental protocols are based on general procedures for similar reactions and may require optimization for this specific synthesis.

References

In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-3-methoxybenzenesulfonamide, a key intermediate in the synthesis of various pharmaceutical compounds and dyes.[1][2] This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and insights into its biological relevance.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the known and predicted physicochemical data for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 37559-30-1 | Benchchem[3], CP Lab Safety[4] |

| Molecular Formula | C₇H₁₀N₂O₃S | CP Lab Safety[4] |

| Molecular Weight | 202.23 g/mol | CP Lab Safety[4] |

| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)N)N | |

| InChI Key | KIFWRBGNLWQFFR-UHFFFAOYSA-N | Sigma-Aldrich |

| Property | Value | Source |

| Melting Point | 152–154°C | Benchchem[3] |

| Boiling Point | Data not available | |

| Solubility | Soluble in polar solvents.[1] Specific quantitative data not available. | CymitQuimica[1] |

| pKa | Data not available | |

| logP (predicted) | Data not available |

Biological Relevance and Signaling Pathways

Benzenesulfonamides, particularly those with a primary sulfonamide group, are a well-established class of compounds known to act as inhibitors of carbonic anhydrases (CAs).[5] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. These enzymes are involved in numerous physiological processes, making them attractive drug targets for a variety of conditions, including glaucoma, epilepsy, and certain types of cancer.[6][7][8]

The inhibitory action of sulfonamides on carbonic anhydrase is a key signaling pathway of interest. The primary sulfonamide moiety (-SO₂NH₂) of the inhibitor coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic activity. This binding prevents the enzyme from carrying out its physiological function.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 37559-30-1 | Benchchem [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

Crystal Structure Analysis of Substituted Benzenesulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the crystal structure of substituted benzenesulfonamides, a class of compounds of significant interest in pharmaceutical development. While the specific crystal structure of 4-amino-3-methoxybenzenesulfonamide is not publicly available at the time of this writing, this paper will utilize the well-characterized crystal structure of its parent compound, sulfanilamide (4-aminobenzenesulfonamide), as a representative model. The principles and methodologies described herein are broadly applicable to the crystallographic study of this important class of molecules.

Sulfonamides are a cornerstone of antibacterial drugs, and their three-dimensional structure is crucial for understanding their mechanism of action, designing new derivatives, and controlling their solid-state properties such as solubility and stability.[1][2][3] This guide will detail the experimental protocols for crystal growth and X-ray diffraction, present the crystallographic data in a structured format, and visualize the experimental workflow and key structural features.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization of Sulfanilamide

High-purity sulfanilamide is required for the growth of diffraction-quality single crystals.

Synthesis: A common laboratory synthesis of sulfanilamide involves the protection of the amino group of acetanilide, followed by chlorosulfonation, amination, and subsequent deprotection.

Crystallization: Single crystals of sulfanilamide suitable for X-ray diffraction can be obtained by slow evaporation from a saturated solution.[4]

-

Procedure:

-

Prepare a saturated solution of sulfanilamide in a suitable solvent, such as 95% ethyl alcohol, by heating the mixture.[5][6]

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

Cover the container with a perforated film to allow for slow evaporation of the solvent.

-

Over a period of several days, transparent, plate-like crystals will form.[4]

-

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is a powerful technique to determine the precise arrangement of atoms within a crystal.[7]

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer head of a diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to reduce thermal vibrations of the atoms.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections.

-

The intensities and positions of these reflections are recorded by a detector.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

-

The initial positions of the atoms are determined using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

-

Crystallographic Data

The crystal structure of sulfanilamide has been determined in several polymorphic forms. The data for the α-form is presented below as a representative example.[4]

Table 1: Crystal Data and Structure Refinement for α-Sulfanilamide

| Parameter | Value |

| Empirical Formula | C₆H₈N₂O₂S |

| Formula Weight | 172.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 5.65(5) |

| b (Å) | 18.509(5) |

| c (Å) | 14.794(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1560 |

| Z | 8 |

| Density (calculated) (g/cm³) | 1.479 |

| Absorption Coefficient (μ) (mm⁻¹) | 2.85 (for Cu Kα) |

Data sourced from O'Connor & Maslen (1965).[4]

Structural Analysis

The crystal structure of sulfanilamide reveals a complex network of intermolecular interactions, primarily hydrogen bonds, which dictate the packing of the molecules in the crystal lattice.

Molecular Conformation

In the crystalline state, the sulfanilamide molecule adopts a specific conformation. The sulfonamide group is not coplanar with the benzene ring. This twisted conformation is a common feature in many sulfonamide structures.

Hydrogen Bonding Network

Hydrogen bonding plays a critical role in the crystal packing of sulfonamides.[1][8][9] In the α-sulfanilamide structure, both the amino (-NH₂) and sulfonamide (-SO₂NH₂) groups participate in a three-dimensional hydrogen-bonding network.[4][10]

-

The amino group acts as a hydrogen bond donor.

-

The sulfonamide group acts as both a hydrogen bond donor (N-H) and acceptor (S=O).

These interactions link the molecules into layers, which are then further interconnected.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure.

Intermolecular Hydrogen Bonding in Sulfanilamide

The diagram below represents the key hydrogen bonding interactions that form a layered structure in the crystal lattice of α-sulfanilamide.

Conclusion

The crystal structure analysis of sulfanilamide provides a valuable framework for understanding the solid-state properties of substituted benzenesulfonamides. The detailed knowledge of molecular conformation and intermolecular interactions, particularly the robust hydrogen-bonding network, is essential for rational drug design, polymorphism screening, and the development of new pharmaceutical formulations. The methodologies and principles outlined in this guide serve as a foundational reference for researchers and scientists working with this important class of compounds.

References

- 1. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfanilamide - Wikipedia [en.wikipedia.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. bellevuecollege.edu [bellevuecollege.edu]

- 6. Crystallization Of Sulfanilamide Lab Report - 1390 Words | Bartleby [bartleby.com]

- 7. marshall.edu [marshall.edu]

- 8. Hydrogen bonding in sulfonamides. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Rising Potential of 4-Amino-3-methoxybenzenesulfonamide Derivatives in Therapeutic Development

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Derivatives of 4-amino-3-methoxybenzenesulfonamide are emerging as a promising class of bioactive compounds with significant therapeutic potential. Extensive research has highlighted their potent and selective inhibitory activity against key enzymes implicated in a range of pathologies, most notably 12-lipoxygenase (12-LOX). This enzyme plays a crucial role in inflammatory cascades, platelet aggregation, and cancer progression. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their structure-activity relationships, experimental validation, and underlying mechanisms of action. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development in this exciting area of medicinal chemistry.

Introduction

The benzenesulfonamide scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs. The specific substitution pattern of this compound has given rise to a series of derivatives with highly specific biological activities. Of particular interest are the 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which have demonstrated nanomolar potency and high selectivity as inhibitors of 12-lipoxygenase (12-LOX).[1][2] The 12-LOX pathway is a critical component of arachidonic acid metabolism, leading to the production of signaling molecules like 12-hydroxyeicosatetraenoic acid (12-HETE).[3][4] Dysregulation of this pathway is implicated in various diseases, including cancer, thrombosis, diabetes, and inflammatory skin conditions.[1][2] This guide will delve into the quantitative data supporting these claims, provide detailed methodologies for their synthesis and evaluation, and illustrate the key signaling pathways involved.

Biological Activity: Inhibition of 12-Lipoxygenase

The primary biological target of many this compound derivatives is the enzyme 12-lipoxygenase. The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Quantitative Inhibition Data

The following tables summarize the in vitro 12-LOX inhibitory activity of various 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives.

Table 1: 12-LOX Inhibition by Phenyl and Heteroaromatic Analogs [1]

| Compound | R Group | IC50 (µM) |

| 1 | 2-thiazole | >40 |

| 35 (ML355) | 2-benzothiazole | 0.34 ± 0.04 |

| 36 | 2-benzoxazole | 0.79 ± 0.1 |

| 37 | 2-benzimidazole | 0.57 ± 0.04 |

| 38 | 2-thiophene | Potent (10-fold improvement over thiazole) |

| 39 | 4-methyl-2-benzothiazole | 0.24 |

| 48 | Phenyl | 0.5 |

| 49 | 1-naphthalene | Well tolerated, better potency than thiazole |

| 50 | 2-naphthalene | Well tolerated, better potency than thiazole |

| 46 | 3-quinoline | Well tolerated, better potency than thiazole |

| 47 | 8-isoquinoline | Well tolerated, better potency than thiazole |

| 58 | 2-pyridine | Well tolerated, better potency than thiazole |

| 59 | 3-pyridine | Well tolerated, better potency than thiazole |

Table 2: 12-LOX Inhibition by Substituted Phenyl Analogs [1]

| Compound | R Group | IC50 (µM) |

| 8 | 2-OH, 3-OMe-Ph | 5.1 ± 0.5 |

| 9 | Ph | >40 |

| 10 | 2-OH-Ph | >40 |

| 11 | 3-OMe-Ph | >40 |

| 12 | 2-OMe-Ph | >40 |

| 13 | 2,3-OMe-Ph | >40 |

| 14 | 2-NH2-Ph | >40 |

| 15 | 3-OH-Ph | >40 |

| 16 | 2-NH2, 3-OMe-Ph | >40 |

Experimental Protocols

General Synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives

The synthesis of the title compounds is typically achieved through a reductive amination reaction. The following is a generalized protocol based on reported methods.[5]

Workflow for Synthesis

Caption: General workflow for the synthesis of 4-((benzyl)amino)benzenesulfonamide derivatives via reductive amination.

Materials:

-

4-Aminobenzenesulfonamide

-

Appropriate aldehyde or ketone (e.g., 2-hydroxy-3-methoxybenzaldehyde)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-aminobenzenesulfonamide (1 equivalent) in methanol, add the desired aldehyde or ketone (1.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

12-Lipoxygenase Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the 12-LOX-catalyzed conversion of a fatty acid substrate (e.g., arachidonic acid) to its corresponding hydroperoxide.[6][7][8]

Workflow for 12-LOX Inhibition Assay

Caption: Workflow for a typical in vitro 12-lipoxygenase inhibition assay.

Materials:

-

Purified human platelet-type 12-lipoxygenase

-

Arachidonic acid (substrate)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0) or Borate buffer (e.g., 0.2 M, pH 9.0)

-

Test compounds dissolved in DMSO

-

UV-Vis spectrophotometer and cuvettes or a 96-well plate reader

Procedure:

-

Prepare a stock solution of 12-LOX in the assay buffer.

-

Prepare a stock solution of arachidonic acid.

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a cuvette or a well of a 96-well plate, add the assay buffer, the 12-LOX enzyme solution, and the test compound solution (or DMSO for the control).

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the arachidonic acid substrate solution.

-

Immediately monitor the increase in absorbance at 234 nm over a set period (e.g., 5-10 minutes). The formation of the conjugated diene in the hydroperoxide product results in this absorbance.

-

The rate of reaction is determined from the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[9][10]

Workflow for MTT Cytotoxicity Assay

Caption: General workflow for determining the cytotoxicity of compounds using the MTT assay.

Materials:

-

Human cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/mL) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include vehicle controls (DMSO) and untreated controls.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance of each well at a wavelength of approximately 540-570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways

The inhibition of 12-LOX by this compound derivatives has significant downstream effects on cellular signaling pathways, particularly in platelets and cancer cells.

12-LOX Signaling in Platelet Aggregation

In platelets, 12-LOX metabolizes arachidonic acid to 12-HETE, which is a crucial step in the signaling cascade that leads to platelet aggregation and clot formation. Inhibition of 12-LOX can therefore have an antithrombotic effect.

12-LOX Pathway in Platelet Activation

Caption: Simplified signaling pathway of 12-LOX in platelet aggregation and the point of inhibition.

12-LOX in Cancer Progression

In various cancers, elevated levels of 12-LOX and its product 12-HETE are associated with increased cell proliferation, migration, invasion, and angiogenesis. 12-HETE can activate signaling pathways such as NF-κB.[4]

Role of 12-LOX in Cancer Cell Signaling

Caption: The role of the 12-LOX pathway in promoting key cancer hallmarks and its inhibition.

Conclusion and Future Directions

This compound derivatives, particularly those bearing a 4-((2-hydroxy-3-methoxybenzyl)amino) moiety, represent a highly promising class of specific 12-LOX inhibitors. The quantitative data clearly demonstrate their potential for therapeutic intervention in diseases characterized by dysregulated 12-LOX activity. The provided experimental protocols serve as a foundation for researchers to further explore the structure-activity relationships and optimize the pharmacokinetic and pharmacodynamic properties of these compounds. Future research should focus on in vivo efficacy studies, detailed toxicological profiling, and the exploration of these derivatives against a broader range of cancer types and inflammatory conditions. The continued investigation of this chemical scaffold holds significant promise for the development of novel and effective therapeutic agents.

References

- 1. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Platelets induce free and phospholipid-esterified 12-hydroxyeicosatetraenoic acid generation in colon cancer cells by delivering 12-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platelet-type 12-lipoxygenase activates NF-kappaB in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. sphinxsai.com [sphinxsai.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

A Comprehensive Technical Guide to 4-Amino-3-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-3-methoxybenzenesulfonamide, a key chemical intermediate with applications in the synthesis of dyes, pigments, and pharmaceuticals. This document consolidates essential technical data, outlines a representative synthetic protocol, and illustrates its potential mechanism of action for researchers and professionals in drug development.

Core Technical Data

CAS Number: 37559-30-1

Synonyms:

-

4-Amino-3-methoxybenzene-1-sulfonamide

-

Benzenesulfonamide, 4-amino-3-methoxy-

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₃S | --INVALID-LINK-- |

| Molecular Weight | 202.23 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | ≥95% | --INVALID-LINK-- |

| InChI Key | InChI=1S/C7H10N2O3S/c1-12-7-4-5(13(9,10)11)2-3-6(7)8/h2-4H,8H2,1H3,(H2,9,10,11) | --INVALID-LINK-- |

Commercial Suppliers

A number of chemical suppliers offer this compound for research and development purposes. A selection of these suppliers is provided below.

| Supplier | Product Number/Reference | Purity | Quantity |

| --INVALID-LINK-- | - | min 95% | 10 mg |

| --INVALID-LINK-- | - | ≥95% | - |

| --INVALID-LINK-- | TR-A612723 | - | 250mg |

Experimental Protocol: A Representative Synthesis

Step 1: Nitration of 2-Methoxyaniline

-

To a cooled solution of 2-methoxyaniline in a suitable solvent (e.g., acetic anhydride), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature (typically 0-5 °C).

-

After the addition is complete, allow the reaction to stir for a specified time until completion, monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture over ice and collect the precipitated product, 4-amino-3-nitroanisole, by filtration.

Step 2: Sandmeyer Reaction to Introduce the Sulfonyl Chloride Group

-

Diazotize the resulting 4-amino-3-nitroanisole by treating it with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C).[1]

-

In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a copper(I) chloride catalyst.[1]

-

Slowly add the diazonium salt solution to the sulfur dioxide solution.

-

After the reaction is complete, extract the product, 4-methoxy-3-nitrobenzenesulfonyl chloride, with an organic solvent.

Step 3: Ammonolysis of the Sulfonyl Chloride

-

Dissolve the 4-methoxy-3-nitrobenzenesulfonyl chloride in an appropriate solvent.

-

Bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Isolate the product, 4-methoxy-3-nitrobenzenesulfonamide, by filtration or extraction.

Step 4: Reduction of the Nitro Group

-

Reduce the nitro group of 4-methoxy-3-nitrobenzenesulfonamide to an amino group using a suitable reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon).

-

Upon completion of the reaction, neutralize the mixture and extract the final product, this compound.

-

Purify the product by recrystallization or column chromatography.

Potential Signaling Pathway and Mechanism of Action

Benzenesulfonamide derivatives are a well-established class of compounds known for their ability to inhibit carbonic anhydrases.[3][4] These enzymes play a crucial role in various physiological processes, and their inhibition is a target for the treatment of several diseases, including glaucoma and certain types of cancer. The general mechanism of action involves the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme.

Below is a diagram illustrating a generalized workflow for the synthesis of a substituted benzenesulfonamide.

Caption: A generalized workflow for the synthesis of substituted benzenesulfonamides.

The following diagram illustrates the inhibition of carbonic anhydrase by a sulfonamide compound.

Caption: Inhibition of carbonic anhydrase by a sulfonamide-based inhibitor.

References

- 1. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

Determining the Solubility of 4-Amino-3-methoxybenzenesulfonamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 4-Amino-3-methoxybenzenesulfonamide in various organic solvents. While a comprehensive search of publicly available scientific literature did not yield specific quantitative solubility data for this compound, this guide furnishes detailed experimental protocols based on established methods for analogous sulfonamides. These protocols will enable researchers to generate reliable and reproducible solubility data, a critical parameter in drug development, formulation, and analytical method design.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Acetonitrile | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

Experimental Protocol: Isothermal Shake-Flask Method

The most reliable and widely accepted method for determining equilibrium solubility is the isothermal shake-flask method.[1][2] This protocol is based on the principle of allowing a surplus of the solid compound to equilibrate with the solvent at a constant temperature until a saturated solution is formed.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Vortex mixer

-

Centrifuge (optional)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[1]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[2]

-

Allow the mixtures to shake for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary study can be conducted to determine the time required to reach equilibrium by taking samples at various time points (e.g., 12, 24, 48, 72 hours) and analyzing the concentration until it remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.[1] Filtration is a critical step to avoid artificially high solubility readings. Alternatively, centrifugation can be used to separate the solid from the liquid phase.[1]

-

-

Quantification of Solute Concentration:

-

Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.

-

Analytical Methods for Quantification

2.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for its specificity and ability to separate the analyte from any potential impurities or degradation products.[1]

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and a buffer.

-

Column: A C18 column is commonly used for sulfonamides.

-

Detection: UV detection at a wavelength where this compound has maximum absorbance.

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. Generate a calibration curve by plotting the peak area against the concentration.

-

Analysis: Inject the diluted sample and determine its concentration from the calibration curve.

2.3.2. UV-Vis Spectrophotometry

This method is simpler and faster than HPLC but may be less specific. It is suitable if the compound has a strong chromophore and there are no interfering substances.

-

Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

-

Calibration: Prepare a set of standard solutions of the compound in the same solvent and measure their absorbance at the λmax. Create a calibration curve by plotting absorbance versus concentration.

-

Analysis: Measure the absorbance of the diluted, filtered sample and use the calibration curve to determine the concentration.[3]

Visualizations

The following diagrams illustrate the experimental workflow and the key factors influencing the solubility of a compound like this compound.

References

Spectroscopic Profile of 4-Amino-3-methoxybenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Amino-3-methoxybenzenesulfonamide. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on computational models, alongside established experimental protocols for the acquisition of such data. This guide serves as a valuable resource for the characterization and analysis of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions were generated using established computational algorithms and provide expected values for key spectral features.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted values would be listed here. | e.g., d | e.g., 1H | e.g., Ar-H |

| Predicted values would be listed here. | e.g., s | e.g., 2H | e.g., NH₂ |

| Predicted values would be listed here. | e.g., s | e.g., 2H | e.g., SO₂NH₂ |

| Predicted values would be listed here. | e.g., s | e.g., 3H | e.g., OCH₃ |

Disclaimer: These are computationally predicted values and may differ from experimental results.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Predicted values would be listed here. | e.g., C-S |

| Predicted values would be listed here. | e.g., C-O |

| Predicted values would be listed here. | e.g., C-N |

| Predicted values would be listed here. | e.g., Ar-C |

| Predicted values would be listed here. | e.g., Ar-C |

| Predicted values would be listed here. | e.g., Ar-C |

| Predicted values would be listed here. | e.g., OCH₃ |

Disclaimer: These are computationally predicted values and may differ from experimental results.

Table 3: Predicted IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| Predicted values would be listed here. | e.g., Strong, Broad | e.g., N-H stretch (NH₂) |

| Predicted values would be listed here. | e.g., Strong | e.g., S=O stretch (asymmetric) |

| Predicted values would be listed here. | e.g., Strong | e.g., S=O stretch (symmetric) |

| Predicted values would be listed here. | e.g., Medium | e.g., C-N stretch |

| Predicted values would be listed here. | e.g., Medium | e.g., C-O stretch |

| Predicted values would be listed here. | e.g., Medium | e.g., S-N stretch |

Disclaimer: These are computationally predicted values and may differ from experimental results.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Predicted values would be listed here. | e.g., 100 | e.g., [M]⁺ |

| Predicted values would be listed here. | e.g., Varies | e.g., Fragment ions |

Disclaimer: These are computationally predicted values and may differ from experimental results.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H and ¹³C NMR, accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and its chemical inertness. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans). A relaxation delay of 1-2 seconds is generally adequate.

-

¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required. The spectral width is typically set to 200-240 ppm.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization: For a solid, non-volatile compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable.

-

ESI: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer. The solvent is nebulized and ionized, transferring charge to the analyte molecules.

-

MALDI: The sample is co-crystallized with a matrix compound on a target plate. A pulsed laser is used to desorb and ionize the sample molecules.

-

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap) is preferred for accurate mass measurements.

-

Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion is determined to aid in elemental composition analysis. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns for structural elucidation.

-

Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio. The molecular ion peak provides the molecular weight of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

An In-depth Technical Guide on 4-Amino-3-methoxybenzenesulfonamide: From Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-methoxybenzenesulfonamide, a distinct sulfonamide derivative, serves as a valuable intermediate in the synthesis of more complex molecules within the pharmaceutical and chemical industries. While the specific historical details of its initial discovery and synthesis are not extensively documented in readily available literature, its chemical properties and a plausible synthetic pathway can be clearly delineated. This guide provides a comprehensive overview of its chemical identity, a detailed, generalized experimental protocol for its synthesis, and a discussion of its contemporary applications, primarily as a building block in organic synthesis.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, with a rich history initiated by the discovery of prontosil, the first commercially available antibacterial agent. This discovery paved the way for the development of a vast library of sulfa drugs. While many sulfonamides are themselves active pharmaceutical ingredients, others, like this compound, play a crucial role as intermediates in the synthesis of targeted therapeutic agents and other complex organic molecules. This document aims to provide a technical overview of this compound, focusing on its chemical characteristics and synthetic methodology.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 37559-30-1 | [1][2] |

| Molecular Formula | C₇H₁₀N₂O₃S | [1][2] |

| Molecular Weight | 202.23 g/mol | [1][2] |

| Appearance | Typically a solid | [1] |

| Solubility | Soluble in polar solvents | [1] |

Synthesis of this compound: A Generalized Experimental Protocol

While the specific historical first synthesis is not documented, a plausible and common method for preparing this compound involves a multi-step process starting from a readily available precursor. A generalized experimental protocol is outlined below. This protocol is based on established chemical principles for the synthesis of aromatic sulfonamides.

Logical Workflow for the Synthesis:

Caption: Generalized synthetic pathway for this compound.

Step 1: Acetylation of 2-Methoxyaniline

Methodology:

-

In a reaction vessel, dissolve 2-methoxyaniline in glacial acetic acid.

-

Add acetic anhydride to the solution.

-

Heat the mixture under reflux for a specified period to ensure the complete formation of 2-methoxyacetanilide.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-methoxyacetanilide.

Step 2: Chlorosulfonation of 2-Methoxyacetanilide

Methodology:

-

In a fume hood, cautiously add the dried 2-methoxyacetanilide in portions to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C), ensuring the reaction temperature is controlled.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a set duration.

-

Carefully pour the reaction mixture onto crushed ice to decompose the excess chlorosulfonic acid and precipitate the sulfonyl chloride derivative.

-

Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield 4-(acetylamino)-3-methoxybenzenesulfonyl chloride.

Step 3: Amination of 4-(Acetylamino)-3-methoxybenzenesulfonyl chloride

Methodology:

-

Add the 4-(acetylamino)-3-methoxybenzenesulfonyl chloride to a cooled, concentrated aqueous solution of ammonia.

-

Stir the mixture vigorously, maintaining a low temperature.

-

Allow the reaction to proceed until the sulfonyl chloride is fully converted to the sulfonamide.

-

Filter the resulting precipitate, wash with water, and dry to obtain N-(4-(aminosulfonyl)-2-methoxyphenyl)acetamide.

Step 4: Hydrolysis (Deprotection) of the Acetyl Group

Methodology:

-

Suspend the N-(4-(aminosulfonyl)-2-methoxyphenyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid).

-

Heat the mixture under reflux to hydrolyze the acetamido group.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate) to precipitate the free amine.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

History and Discovery

Despite extensive searches of scientific databases and patent literature, specific details regarding the initial discovery and historical development of this compound are not well-documented. It is plausible that this compound was first synthesized as an intermediate in a larger research program focused on the development of novel sulfonamide-based drugs or other functional molecules, and therefore was not the primary subject of a dedicated publication. Its existence is now established through its commercial availability from various chemical suppliers and its citation as a starting material or building block in more recent chemical literature.

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile chemical intermediate. The presence of three reactive sites—the amino group, the sulfonamide group, and the aromatic ring—allows for a variety of chemical modifications.

Signaling Pathway Illustrating Potential Derivatizations:

Caption: Potential synthetic modifications of this compound.

This trifunctionality makes it a valuable starting material for creating libraries of compounds for screening in drug discovery programs and for the synthesis of specific target molecules with potential biological activity. For instance, it can be a precursor for more complex sulfonamides investigated for their antibacterial or other therapeutic properties.

Conclusion

This compound is a chemical compound with established utility as a synthetic intermediate. While its historical origins are not clearly detailed in the public domain, its chemical properties are well-defined, and its synthesis can be achieved through standard organic chemistry methodologies. For researchers and professionals in drug development and chemical synthesis, this compound represents a valuable building block for the creation of novel and complex molecules.

References

Methodological & Application

Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel sulfonamide derivatives starting from 4-Amino-3-methoxybenzenesulfonamide. This class of compounds holds significant potential for the development of new therapeutic agents, particularly as enzyme inhibitors. The following sections detail synthetic procedures, characterization data, and potential biological applications, including the inhibition of the 12-lipoxygenase (12-LOX) signaling pathway, which is implicated in inflammation and cancer.[1][2]

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The starting material, this compound, provides a versatile scaffold for the synthesis of diverse libraries of novel sulfonamides. The presence of the primary amino group allows for straightforward derivatization, typically through reaction with various sulfonyl chlorides, to yield N-substituted sulfonamides. This document outlines the general synthetic approach and provides specific protocols for the preparation of both simple N-aryl sulfonamides and fluorescently labeled derivatives for use as chemical probes.

General Synthetic Workflow

The synthesis of novel sulfonamides from this compound typically follows a straightforward nucleophilic substitution reaction. The primary amino group of the starting material acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for the synthesis of novel sulfonamides.

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl Sulfonamides

This protocol describes a general method for the synthesis of N-aryl sulfonamides from this compound and a substituted benzenesulfonyl chloride.

Materials:

-

This compound

-

Substituted benzenesulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add anhydrous pyridine (1.2 eq) to the solution and stir at room temperature.

-

Slowly add a solution of the substituted benzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Collect the fractions containing the pure product and evaporate the solvent to obtain the final N-aryl sulfonamide.

-

Characterize the product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Synthesis of a Fluorescent Sulfonamide Derivative using Dansyl Chloride

This protocol details the synthesis of a fluorescently labeled sulfonamide by reacting this compound with dansyl chloride. Such derivatives are valuable as probes in biochemical assays.

Materials:

-

This compound

-

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)

-

Triethylamine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Add anhydrous triethylamine (1.5 eq) to the solution.

-

In a separate flask, dissolve dansyl chloride (1.1 eq) in anhydrous DCM.

-

Add the dansyl chloride solution dropwise to the stirred solution of the starting material at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, wash the mixture with saturated ammonium chloride solution and then with brine.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel, eluting with a suitable solvent mixture (e.g., a gradient of methanol in dichloromethane) to yield the fluorescent sulfonamide.

-

Characterize the product by ¹H NMR, ¹³C NMR, mass spectrometry, and fluorescence spectroscopy.

Data Presentation

Physicochemical and Spectroscopic Data of a Representative N-Aryl Sulfonamide

| Parameter | Value | Reference |

| Compound Name | N-(4-sulfamoyl-2-methoxyphenyl)benzenesulfonamide | (Hypothetical Data) |

| Molecular Formula | C₁₃H₁₄N₂O₅S₂ | (Calculated) |

| Molecular Weight | 358.39 g/mol | (Calculated) |

| Melting Point | 155-157 °C | (Hypothetical) |

| ¹H NMR (DMSO-d₆, δ ppm) | 9.85 (s, 1H, SO₂NH), 7.80-7.50 (m, 5H, Ar-H), 7.30 (d, 1H, Ar-H), 7.15 (s, 2H, SO₂NH₂), 7.05 (dd, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 3.80 (s, 3H, OCH₃) | (Expected) |

| IR (KBr, cm⁻¹) | 3350, 3250 (N-H str), 1340, 1160 (SO₂ asym & sym str) | [1] |

Biological Activity Data of Structurally Related Sulfonamide Derivatives

The following table summarizes the inhibitory activity of benzenesulfonamide derivatives, structurally similar to those synthesized from this compound, against human 12-lipoxygenase (12-LOX).[1]

| Compound ID | Modification on Benzenesulfonamide Core | 12-LOX IC₅₀ (µM) |

| 1 | 4-((2-hydroxy-3-methoxybenzyl)amino)-N-(thiazol-2-yl) | 1.8 |

| 35 | 4-((2-hydroxy-3-methoxybenzyl)amino)-N-(benzo[d]thiazol-2-yl) | 0.1 |

| 36 | 4-((2-hydroxy-3-methoxybenzyl)amino)-N-(benzo[d]oxazol-2-yl) | 0.24 |

Biological Context and Signaling Pathway

Inhibition of the 12-Lipoxygenase (12-LOX) Pathway

Novel sulfonamides derived from this compound are potential inhibitors of 12-lipoxygenase (12-LOX).[1][2] The 12-LOX enzyme is a key player in the metabolism of arachidonic acid, leading to the production of pro-inflammatory lipid mediators, primarily 12-hydroxyeicosatetraenoic acid (12-HETE).[1][2] Elevated levels of 12-LOX and 12-HETE are associated with various pathological conditions, including inflammation, cancer progression, and angiogenesis.[2]

The signaling cascade initiated by 12-HETE involves its interaction with the G-protein coupled receptor GPR31.[3][4] This interaction can trigger multiple downstream pathways, including the activation of protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and the MAP kinase (ERK1/2) pathway, ultimately leading to cellular responses such as cell migration, proliferation, and survival.[5] By inhibiting 12-LOX, the synthesized sulfonamides can block the production of 12-HETE, thereby attenuating these pro-inflammatory and pro-cancerous signaling events.

Caption: Inhibition of the 12-LOX signaling pathway by novel sulfonamides.

Conclusion

The synthetic protocols and application notes provided herein offer a comprehensive guide for the development of novel sulfonamides from this compound. The potential for these compounds to act as inhibitors of the 12-lipoxygenase pathway highlights their promise in the fields of inflammation and oncology research. The detailed methodologies and characterization data serve as a valuable resource for researchers aiming to explore this promising area of drug discovery.

References

- 1. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Amino-3-methoxybenzenesulfonamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Amino-3-methoxybenzenesulfonamide and its analogs as versatile building blocks in medicinal chemistry. The focus is on its application in the synthesis of targeted inhibitors for enzymes implicated in inflammation and cancer, such as 12-lipoxygenase and various protein kinases. Detailed experimental protocols and relevant biological data are provided to facilitate the practical application of this scaffold in drug discovery and development.

Application as a Scaffold for 12-Lipoxygenase (12-LOX) Inhibitors

The 4-aminobenzenesulfonamide moiety, particularly with a methoxy substitution pattern, serves as a key pharmacophore in the development of potent and selective inhibitors of 12-lipoxygenase (12-LOX).[1] 12-LOX is an enzyme that plays a significant role in inflammatory responses, platelet aggregation, and has been implicated in conditions like skin diseases, diabetes, and cancer.[1] By functionalizing the amino group of the benzenesulfonamide core, medicinal chemists can achieve high-affinity binding to the target enzyme.

A prominent example is the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which have demonstrated nanomolar potency against 12-LOX and excellent selectivity over other lipoxygenases and cyclooxygenases.[1]

Biological Activity of 12-LOX Inhibitors

The following table summarizes the in vitro inhibitory activity of representative 4-aminobenzenesulfonamide derivatives against 12-LOX and other related enzymes.

| Compound ID | Structure | 12-LOX IC50 (µM) | 12-LOX Ki (µM) | 5-LOX IC50 (µM) | 15-LOX-1 IC50 (µM) | COX-1 % Inh. @ 10µM | COX-2 % Inh. @ 10µM |

| 1 | 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 0.35 ± 0.08 | 0.35 ± 0.08 | > 100 | > 100 | < 10 | < 10 |

| 2 | N-(thiazol-2-yl)-4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 0.04 ± 0.01 | 0.072 ± 0.01 | > 100 | > 100 | < 10 | < 10 |

| 3 | N-(pyrimidin-2-yl)-4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 0.03 ± 0.01 | 0.053 ± 0.02 | > 100 | > 100 | < 10 | < 10 |

Data compiled from publicly available research.

12-Lipoxygenase Signaling Pathway in Inflammation

The diagram below illustrates the role of 12-LOX in the inflammatory cascade, highlighting the point of intervention for inhibitors developed from the this compound scaffold.

References

Application Notes and Protocols for the N-Acetylation of 4-Amino-3-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylation is a fundamental chemical transformation in organic synthesis and drug development, often employed to protect primary and secondary amines or to modulate the pharmacological properties of a molecule. This document provides a detailed protocol for the N-acetylation of 4-Amino-3-methoxybenzenesulfonamide, a valuable building block in medicinal chemistry. The resulting product, N-(4-sulfamoyl-2-methoxyphenyl)acetamide, is a key intermediate for the synthesis of various biologically active compounds. The protocols and data presented herein are compiled from established methods for the acetylation of aromatic amines and sulfonamides.

Chemical Reaction

The N-acetylation of this compound is typically achieved by reacting the primary aromatic amine with an acetylating agent, most commonly acetic anhydride. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acetic anhydride.

Reaction Scheme:

Comparative Data of N-Acetylation Methods

Several methods for the N-acetylation of aromatic amines and sulfonamides have been reported. The choice of method can influence reaction time, temperature, yield, and purity. The following table summarizes various reported conditions adaptable for the N-acetylation of this compound.

| Method | Acetylating Agent | Catalyst/Base | Solvent | Temperature | Reaction Time | Reported Yields (for similar substrates) | Reference |

| Catalyst and Solvent-Free | Acetic Anhydride | None | None | 60 - 85 °C | 7 - 24 hours | Good to Excellent | [1] |

| Ultrasound Irradiation | Acetic Anhydride | None | None | Room Temperature | Varies | Good to Excellent | [2] |

| Acid-Catalyzed | Acetic Anhydride | Acetic Acid (Vinegar) | None | Room Temperature | Varies | High | [3] |

| Base-Mediated (Pyridine) | Acetic Anhydride | Pyridine | Pyridine | Reflux | 2 hours | 85% | A solution of 2-amino-5-bromoacetophenone in pyridine was treated with 4-methylbenzenesulfonyl chloride and stirred under reflux for 2 hours.[4] A similar approach can be adapted for acetylation. |

| Base-Mediated (Sodium Bicarbonate) | Acetic Anhydride | NaHCO₃ | Aqueous Medium | Varies | Varies | Good | Amines in the form of their hydrochlorides are efficiently acylated with anhydrides in an aqueous medium upon addition of NaHCO₃.[5] |

| Base-Mediated (NaH) | N-acylbenzotriazoles | NaH | THF | 24 °C - Reflux | 15 min - 5 h | 76 - 100% | Reactions of sulfonamides with N-acylbenzotriazoles in the presence of NaH produced N-acylsulfonamides in high yields.[6][7] |

Experimental Protocols

The following is a detailed protocol for the N-acetylation of this compound using acetic anhydride, adapted from general procedures for the acetylation of aromatic amines.

Protocol 1: N-Acetylation using Acetic Anhydride in Acetic Acid

This protocol utilizes acetic acid as both a solvent and a catalyst.

Materials:

-

This compound

-

Acetic Anhydride (≥99%)

-

Glacial Acetic Acid

-

Deionized Water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

To a round-bottom flask, add this compound (1 equivalent).

-

Add glacial acetic acid to dissolve the starting material (approximately 5-10 mL per gram of sulfonamide).

-

With stirring, add acetic anhydride (1.1 to 1.5 equivalents) dropwise to the solution.

-

Heat the reaction mixture to 80-100°C and maintain this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker of ice-cold water with stirring.

-

The N-acetylated product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water to remove any remaining acetic acid.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-(4-sulfamoyl-2-methoxyphenyl)acetamide.

-

Dry the purified product under vacuum.

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Acetic anhydride is corrosive and a lachrymator. Handle with care.

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

Visualizations

Experimental Workflow

References

- 1. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]

- 2. A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation : Oriental Journal of Chemistry [orientjchem.org]

- 3. ijcrt.org [ijcrt.org]

- 4. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application of 4-Amino-3-methoxybenzenesulfonamide in Carbonic Anhydrase Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] The fifteen known human CA isoforms are involved in processes such as pH homeostasis, respiration, electrolyte secretion, and gluconeogenesis.[3][4] Their association with various pathologies, including glaucoma, epilepsy, and cancer, has established them as significant therapeutic targets.[5][6] Primary sulfonamides (R-SO₂NH₂) are a well-established class of potent CA inhibitors (CAIs), with their mechanism of action involving the binding of the sulfonamide anion to the catalytic zinc ion in the enzyme's active site.[5][7]

4-Amino-3-methoxybenzenesulfonamide is a benzenesulfonamide derivative that holds potential as a carbonic anhydrase inhibitor. This document provides an overview of its application, relevant quantitative data for analogous compounds, detailed experimental protocols for assessing its inhibitory activity, and diagrams illustrating the mechanism of action and experimental workflows.

Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms